4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety:
Acryloylation: The benzodioxole intermediate undergoes acryloylation to form the desired acrylate derivative.
Coupling with Fluorobenzenecarboxylate: The final step involves coupling the acrylate derivative with 4-fluorobenzenecarboxylate under specific conditions, often using palladium-catalyzed cross-coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzene moiety, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzene group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl decanoate
- 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl butanoate
Uniqueness
Compared to similar compounds, 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate stands out due to the presence of the fluorobenzene moiety, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO5/c24-18-7-3-17(4-8-18)23(26)29-19-9-5-16(6-10-19)20(25)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVWIVESIGAQA-TYULJFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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